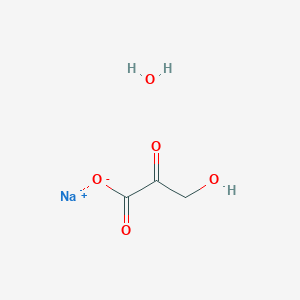
Sodium beta-hydroxypyruvate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium beta-hydroxypyruvate hydrate, also known as beta-hydroxypyruvic acid sodium salt or 3-hydroxy-2-oxopropionic acid sodium salt, is a biochemical reagent with the empirical formula C3H3NaO4 · xH2O and a molecular weight of 126.04 (anhydrous basis) . This compound is primarily used in the preparation of enzyme preparations and has applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium beta-hydroxypyruvate hydrate can be synthesized through the reaction of beta-hydroxypyruvic acid with sodium hydroxide. The reaction typically involves dissolving beta-hydroxypyruvic acid in water and then adding sodium hydroxide to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade beta-hydroxypyruvic acid and sodium hydroxide, with controlled reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sodium beta-hydroxypyruvate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form other compounds.
Reduction: It can be reduced to form beta-hydroxypropionic acid.
Substitution: It can undergo substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include beta-hydroxypropionic acid and other derivatives of beta-hydroxypyruvate .
Aplicaciones Científicas De Investigación
Sodium beta-hydroxypyruvate hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the preparation of enzyme preparations and in studies involving metabolic pathways.
Mecanismo De Acción
The mechanism of action of sodium beta-hydroxypyruvate hydrate involves its role as a metabolite in the pathway of carbon in photorespiration. It acts as a substrate for enzymes like hydroxypyruvate reductase, which catalyze the conversion of D-amino acids to L-amino acids. This process is crucial in various metabolic pathways and has significant implications in biological research .
Comparación Con Compuestos Similares
Similar Compounds
Lithium beta-hydroxypyruvate hydrate: Similar in structure but contains lithium instead of sodium.
Beta-hydroxypyruvic acid: The parent compound without the sodium ion.
Hydroxypyruvic acid phosphate lithium salt: A derivative with a phosphate group and lithium ion.
Uniqueness
Sodium beta-hydroxypyruvate hydrate is unique due to its specific applications in enzyme preparations and its role in the production of L-amino acids from D-amino acids. Its sodium ion also differentiates it from other similar compounds, providing distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C3H5NaO5 |
|---|---|
Peso molecular |
144.06 g/mol |
Nombre IUPAC |
sodium;3-hydroxy-2-oxopropanoate;hydrate |
InChI |
InChI=1S/C3H4O4.Na.H2O/c4-1-2(5)3(6)7;;/h4H,1H2,(H,6,7);;1H2/q;+1;/p-1 |
Clave InChI |
KSEDNTCSZJLSFJ-UHFFFAOYSA-M |
SMILES canónico |
C(C(=O)C(=O)[O-])O.O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12056642.png)
![[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12056650.png)
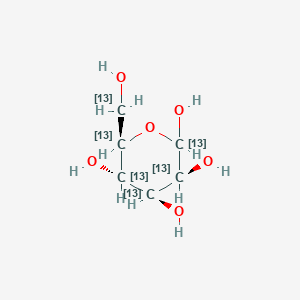
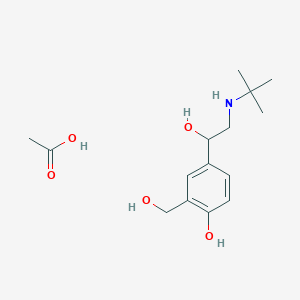


![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12056679.png)

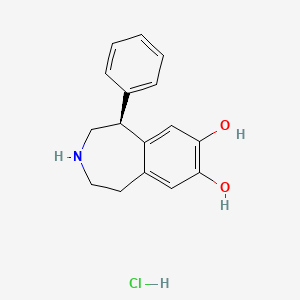
(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12056701.png)
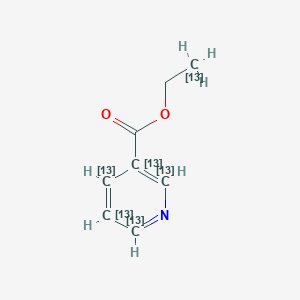
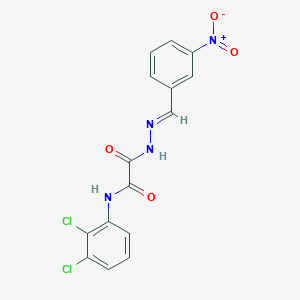
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)
![[3-[3-[2,2-bis[[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12056747.png)
